4-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
Mechanism of Action
Target of Action
Imidazole derivatives, to which this compound belongs, have been reported to show a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with their targets in various ways, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to exhibit antimicrobial potential against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is known to be a highly soluble compound, which suggests that it may have good bioavailability .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the compound’s action may be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of diethyl 5-methylpyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutanehydrazide has been reported to yield the desired compound . Another method involves the Debus-Radziszewski synthesis, which is a well-known route for the preparation of imidazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions: 4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the imidazole and pyridine rings, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield imidazole N-oxides, while reduction reactions can produce various reduced derivatives of the compound.
Scientific Research Applications
4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound is used in the development of new materials with unique properties, such as catalysts and ligands for coordination chemistry .
Comparison with Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)pyridine can be compared with other similar compounds, such as imidazole and pyridine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. For instance, imidazole derivatives are widely used in pharmaceuticals for their antimicrobial and antifungal properties, while pyridine derivatives are commonly used as solvents and reagents in organic synthesis .
List of Similar Compounds:- Imidazole
- Pyridine
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
- 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol
Properties
IUPAC Name |
4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJNDHSPXOXMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457155 | |
Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21381-61-3 | |
Record name | 4-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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